molecular formula C26H24N2O3S B281316 2,4,5-trimethyl-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide

2,4,5-trimethyl-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide

Cat. No. B281316
M. Wt: 444.5 g/mol
InChI Key: HSIDQRIZCQLRKF-NFFVHWSESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-trimethyl-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide, also known as TONs, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. 2,4,5-trimethyl-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide bind to the colchicine binding site on tubulin, thereby preventing the formation of microtubules and disrupting the spindle apparatus during cell division.
Biochemical and Physiological Effects:
2,4,5-trimethyl-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide have been shown to induce apoptosis and cell cycle arrest in cancer cells, thereby inhibiting their growth and proliferation. 2,4,5-trimethyl-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide have also been shown to exhibit anti-inflammatory and anti-oxidant properties, which may contribute to their anti-cancer activity.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2,4,5-trimethyl-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide is their potent anti-cancer activity against various cancer cell lines. 2,4,5-trimethyl-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide also exhibit low toxicity towards normal cells, making them a promising candidate for cancer therapy. However, 2,4,5-trimethyl-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide have poor solubility in water, which may limit their use in certain applications.

Future Directions

There are several future directions for 2,4,5-trimethyl-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide research. One area of focus is the development of novel 2,4,5-trimethyl-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide derivatives with improved solubility and bioavailability. Another area of focus is the investigation of 2,4,5-trimethyl-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide as a potential treatment for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of 2,4,5-trimethyl-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide and their potential interactions with other drugs.

Synthesis Methods

The synthesis of 2,4,5-trimethyl-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide is a complex process that involves several steps. The first step involves the preparation of 4-bromo-3-nitrotoluene, which is then reacted with 2,4,5-trimethylphenylboronic acid to form the corresponding boronic acid intermediate. The intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 4-(4-aminophenylsulfonyl)benzeneboronic acid to form 2,4,5-trimethyl-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide.

Scientific Research Applications

2,4,5-trimethyl-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide have been extensively studied for their potential applications in the field of cancer research. Studies have shown that 2,4,5-trimethyl-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide exhibit potent anti-cancer activity against various cancer cell lines, including breast, prostate, and lung cancer cells. 2,4,5-trimethyl-N-(4-oxo-3-(3-toluidino)-1(4H)-naphthalenylidene)benzenesulfonamide have also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

properties

Molecular Formula

C26H24N2O3S

Molecular Weight

444.5 g/mol

IUPAC Name

(NZ)-2,4,5-trimethyl-N-[3-(3-methylanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide

InChI

InChI=1S/C26H24N2O3S/c1-16-8-7-9-20(12-16)27-24-15-23(21-10-5-6-11-22(21)26(24)29)28-32(30,31)25-14-18(3)17(2)13-19(25)4/h5-15,27H,1-4H3/b28-23-

InChI Key

HSIDQRIZCQLRKF-NFFVHWSESA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC2=C/C(=N/S(=O)(=O)C3=C(C=C(C(=C3)C)C)C)/C4=CC=CC=C4C2=O

SMILES

CC1=CC(=CC=C1)NC2=CC(=NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C4=CC=CC=C4C2=O

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC(=NS(=O)(=O)C3=C(C=C(C(=C3)C)C)C)C4=CC=CC=C4C2=O

Origin of Product

United States

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